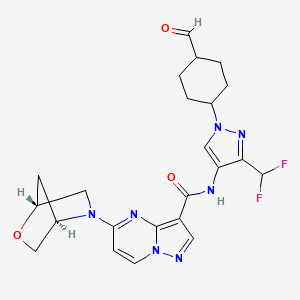

PROTAC IRAK4 ligand-3

Description

Properties

Molecular Formula |

C23H25F2N7O3 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

N-[3-(difluoromethyl)-1-(4-formylcyclohexyl)pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C23H25F2N7O3/c24-21(25)20-18(10-32(29-20)14-3-1-13(11-33)2-4-14)27-23(34)17-8-26-31-6-5-19(28-22(17)31)30-9-16-7-15(30)12-35-16/h5-6,8,10-11,13-16,21H,1-4,7,9,12H2,(H,27,34)/t13?,14?,15-,16-/m1/s1 |

InChI Key |

FONMEYJFOROCKC-QDIHITRGSA-N |

Isomeric SMILES |

C1CC(CCC1C=O)N2C=C(C(=N2)C(F)F)NC(=O)C3=C4N=C(C=CN4N=C3)N5C[C@H]6C[C@@H]5CO6 |

Canonical SMILES |

C1CC(CCC1C=O)N2C=C(C(=N2)C(F)F)NC(=O)C3=C4N=C(C=CN4N=C3)N5CC6CC5CO6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IRAK4-Targeting PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction: IRAK4 as a Therapeutic Target

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune system. It is a key component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of the "Myddosome" complex. This complex is a crucial platform for initiating innate immune responses, ultimately activating downstream pathways like NF-κB and MAPK, which drive the production of pro-inflammatory cytokines.

Beyond its kinase activity, IRAK4 also has an essential scaffolding function in the assembly of the Myddosome. Traditional small-molecule inhibitors that only block the kinase function of IRAK4 may not be sufficient to produce a full therapeutic effect due to the remaining scaffolding function. Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding roles.

This guide provides a detailed overview of the mechanism of action of IRAK4-targeting PROTACs, with a focus on "PROTAC IRAK4 ligand-3," a component of the clinical candidate KT-474. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key biological processes.

The IRAK4 Signaling Pathway

The binding of ligands to TLRs or IL-1Rs initiates the recruitment of the MyD88 adapter protein, which in turn recruits and activates IRAK4. This triggers a phosphorylation cascade involving other IRAK family members, leading to the activation of TRAF6 and subsequent downstream signaling to NF-κB and MAPKs, culminating in an inflammatory response.

Core Mechanism of Action of IRAK4 PROTACs

IRAK4-targeting PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)). The mechanism is a catalytic cycle that hijacks the cell's ubiquitin-proteasome system (UPS) to induce the degradation of IRAK4.

The process involves several key steps:

-

Ternary Complex Formation : The PROTAC simultaneously binds to an IRAK4 protein and an E3 ligase, forming a transient ternary complex (IRAK4-PROTAC-E3 Ligase). This induced proximity is the critical first step.

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of IRAK4. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated IRAK4 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Recycling : After the degradation of IRAK4, the PROTAC and the E3 ligase are released and can participate in further rounds of degradation, acting in a catalytic manner.

Quantitative Data for IRAK4 PROTACs

The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key metrics include the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table summarizes publicly available data for notable IRAK4 degraders.

| Compound Name | Target Ligand | E3 Ligase Ligand | Linker | DC50 | Dmax | Cell Line | Organism |

| KT-474 | IRAK4 Inhibitor | Cereblon (CRBN) | Proprietary | 0.88 nM | 101% | THP-1 | Human |

| 2.0 nM | >90% | OCI-LY10 | Human | ||||

| Compound 9 (GSK) | PF-06650833 derivative | von Hippel-Lindau (VHL) | Spirocyclic pyrimidine | 151 nM | Not Reported | PBMCs | Human |

| Optimized linker | 36 nM | Not Reported | Dermal Fibroblasts | Human | |||

| FIP22 | IRAK4 Inhibitor | Cereblon (CRBN) | Rigid linker | 3.2 nM | Not Reported | Not Specified | Not Specified |

| HPB-143 | IRAK4 Inhibitor | Not Specified | Proprietary | 1-3 nM | Not Reported | Not Specified | Not Specified |

Experimental Protocols

Verifying the mechanism of action of an IRAK4 PROTAC involves a series of specific assays to confirm target engagement, ternary complex formation, ubiquitination, and downstream functional consequences.

Western Blot for IRAK4 Degradation

This is the most common method to directly measure the reduction in IRAK4 protein levels.

-

Objective : To quantify the amount of IRAK4 protein in cells after treatment with the PROTAC.

-

Methodology :

-

Cell Culture and Treatment : Plate cells (e.g., Human PBMCs, THP-1, OCI-LY10) and treat with a serial dilution of the IRAK4 PROTAC compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).

-

Cell Lysis : Harvest the cells and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate with a primary antibody specific for IRAK4 (e.g., Cell Signaling Technology #4363 or Proteintech 67180-1-Ig) and a loading control (e.g., GAPDH, β-actin).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis :

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities, normalize the IRAK4 band intensity to the loading control, and calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.

-

Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

-

-

In Vitro Ubiquitination Assay

This assay directly demonstrates the PROTAC-mediated ubiquitination of IRAK4.

-

Objective : To confirm that the PROTAC induces the polyubiquitination of IRAK4.

-

Methodology :

-

Cell Treatment : Treat cells with the IRAK4 PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132), to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation (IP) : Lyse the cells and immunoprecipitate endogenous IRAK4 from the cell lysates using an anti-IRAK4 antibody.

-

Western Blot Analysis : Analyze the immunoprecipitated samples by Western blot using an anti-ubiquitin antibody to detect the polyubiquitin chains attached to IRAK4. An increase in the ubiquitin signal in the presence of the PROTAC confirms its mechanism of action.

-

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay detects and quantifies the PROTAC-induced proximity of IRAK4 and the E3 ligase in live cells.

-

Objective : To measure the formation of the IRAK4-PROTAC-E3 ligase ternary complex.

-

Methodology :

-

Cell Preparation : Co-transfect cells (e.g., HEK293) with plasmids encoding for IRAK4 fused to a NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to a HaloTag®.

-

Assay Procedure :

-

Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand (the energy acceptor).

-

Treat the cells with varying concentrations of the PROTAC.

-

Add the NanoBRET™ substrate (furimazine), which is the substrate for NanoLuc® (the energy donor).

-

-

Detection and Analysis : Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A high BRET signal indicates close proximity between IRAK4 and the E3 ligase, confirming the formation of the ternary complex.

-

Conclusion

Targeted degradation of IRAK4 using PROTACs represents a promising therapeutic strategy for a range of inflammatory diseases and cancers. By eliminating both the kinase and scaffolding functions of IRAK4, these molecules can achieve a more comprehensive blockade of the TLR/IL-1R signaling pathway than traditional kinase inhibitors. The in-depth understanding of their mechanism of action, supported by robust quantitative data and detailed experimental validation, is crucial for the continued development and optimization of this exciting class of therapeutics. The protocols and data presented in this guide provide a framework for the evaluation of IRAK4-targeting PROTACs in a research and drug development setting.

The Architecture and Synthesis of PROTAC IRAK4 Ligand-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment. This is achieved by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway, activated by Toll-like receptors (TLRs) and IL-1 receptors.[1][2][3] Its role extends beyond kinase activity, as it also functions as a scaffolding protein.[4][5][6] Dysregulation of IRAK4 signaling is implicated in various autoimmune diseases and cancers, making it a compelling therapeutic target.[6][7] While traditional kinase inhibitors can block its catalytic function, they do not address its scaffolding role. PROTAC-mediated degradation of IRAK4 offers a more comprehensive approach by eliminating the entire protein, thereby abrogating both its kinase and scaffolding functions.[4][5]

This technical guide focuses on a specific IRAK4-targeting PROTAC, herein referred to as PROTAC IRAK4 ligand-3, a representative molecule from a series of potent IRAK4 degraders. This document will detail its chemical structure, synthesis, and the fundamental signaling pathways it modulates.

Chemical Structure and Design

The design of an effective IRAK4 PROTAC, such as the exemplary compound 9 from recent literature, involves the strategic assembly of three key components: an IRAK4-binding moiety, an E3 ligase-recruiting ligand, and a flexible linker.[4][8] In this case, the PROTAC utilizes a potent IRAK4 inhibitor as the warhead and pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase.[4][8]

Caption: General structure of an IRAK4 PROTAC.

Quantitative Data Summary

The following tables summarize the biological activity of a representative IRAK4 PROTAC degrader (Compound 9).

Table 1: In Vitro Biological Activity

| Compound | IRAK4 IC50 (nM) | Cell Line | DC50 (nM) | Dmax (%) |

| Parent IRAK4 Inhibitor (Compound 1) | 70.0 ± 10.5 | - | - | - |

| PROTAC Degrader (Compound 9) | - | OCI-LY10 | <10 | >90 |

| TMD8 | <10 | >90 |

Data extracted from "Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs". DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation.

Table 2: Cellular Proliferation Inhibition

| Compound | OCI-LY10 GI50 (µM) | TMD8 GI50 (µM) |

| Parent IRAK4 Inhibitor (Compound 1) | >10 | >10 |

| PROTAC Degrader (Compound 9) | 0.48 ± 0.05 | 0.29 ± 0.03 |

GI50 is the concentration for 50% growth inhibition.

Experimental Protocols

General Synthetic Route for IRAK4 PROTACs

The synthesis of IRAK4 PROTACs, such as compound 9, generally involves a multi-step process culminating in the coupling of the IRAK4 ligand, the linker, and the E3 ligase ligand.[4][8]

Caption: Generalized synthetic workflow for IRAK4 PROTACs.

Detailed Methodologies:

-

Synthesis of the IRAK4 Ligand: The synthesis typically begins with commercially available starting materials and involves several steps of organic synthesis to construct the core of the IRAK4 inhibitor.[4]

-

Linker Attachment: A linker with a terminal reactive group (e.g., a carboxylic acid or an amine) is then coupled to a suitable position on the IRAK4 ligand. The choice of linker length and composition (e.g., PEG-based or alkyl chain) is crucial for optimal ternary complex formation.[4]

-

Conjugation to E3 Ligase Ligand: The final step involves the conjugation of the IRAK4 ligand-linker intermediate with the E3 ligase ligand, in this case, a derivative of pomalidomide. This is typically achieved through standard amide bond formation or other coupling reactions.[4]

-

Purification and Characterization: The final PROTAC product is purified using techniques such as flash chromatography and reverse-phase HPLC.[9] The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Western Blotting for IRAK4 Degradation

-

Cell Culture and Treatment: Human cell lines (e.g., OCI-LY10, TMD8) are cultured under standard conditions.[4] Cells are then treated with varying concentrations of the IRAK4 PROTAC or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IRAK4. A loading control antibody (e.g., β-actin or GAPDH) is also used. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of IRAK4 is normalized to the loading control.

Signaling Pathway Modulation

IRAK4 is a central node in the MyD88-dependent signaling pathway downstream of TLRs and the IL-1 receptor.[1][10] Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits and activates IRAK4.[1] Activated IRAK4 then phosphorylates and activates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[10][11]

Caption: IRAK4 signaling pathway and the point of intervention by this compound.

By inducing the degradation of IRAK4, this compound effectively dismantles this signaling complex, preventing the downstream activation of NF-κB and the subsequent inflammatory response.[4][5] This mechanism of action provides a more complete shutdown of the pathway compared to kinase inhibition alone.

Conclusion

This compound exemplifies a promising therapeutic strategy for diseases driven by aberrant IRAK4 signaling. Its ability to induce the degradation of IRAK4, thereby eliminating both its kinase and scaffolding functions, offers a significant advantage over traditional inhibitors. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery. The continued exploration of IRAK4-targeting PROTACs holds great potential for the development of novel treatments for a range of inflammatory and oncological conditions.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. | Semantic Scholar [semanticscholar.org]

- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collection - Targeting IRAK4 for Degradation with PROTACs - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: Targeting IRAK4 for Degradation

An In-depth Technical Guide to the Discovery and Development of IRAK4 PROTACs

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a master regulator in innate immune signaling.[1] It is a critical component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are fundamental for detecting pathogens and inflammatory signals.[][3][4] Dysregulation of IRAK4 signaling is implicated in a wide range of autoimmune diseases, inflammatory conditions, and certain cancers, such as MYD88-mutant diffuse large B-cell lymphoma (DLBCL).[][5][6]

A key challenge in targeting IRAK4 is its dual functionality. Beyond its enzymatic kinase activity, IRAK4 possesses an essential scaffolding function, which is crucial for the assembly of the "Myddosome," a multi-protein signaling complex that includes the adaptor protein MyD88.[7][8][9] Traditional small-molecule inhibitors can effectively block the kinase activity of IRAK4, but they often fail to disrupt its scaffolding role.[][4][10] This incomplete inhibition can lead to suboptimal therapeutic efficacy, as the residual scaffolding function may be sufficient to sustain downstream signaling.[5][10][11]

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality to overcome this limitation.[4][7] PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[5][12] By eliminating the entire IRAK4 protein, PROTACs can abrogate both its kinase and scaffolding functions, offering the potential for a more profound and durable therapeutic effect compared to conventional inhibitors.[][7][13]

The IRAK4 Signaling Pathway

The IRAK4 signaling cascade is initiated upon the binding of ligands, such as pathogen-associated molecular patterns (PAMPs) to TLRs or cytokines to IL-1Rs.[3] This activation leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4 through interactions between their respective death domains.[3][4][9] This assembly forms the Myddosome complex, where IRAK4 becomes activated via autophosphorylation.[14][15] Activated IRAK4 then phosphorylates IRAK1, triggering a downstream cascade that culminates in the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1), leading to the production of pro-inflammatory cytokines and chemokines.[][15][16]

Mechanism of Action of IRAK4 PROTACs

IRAK4 PROTACs operate through a catalytic cycle that co-opts the cell's ubiquitin-proteasome system. A PROTAC molecule is composed of three parts: a ligand that binds to IRAK4, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting them.[][5][12]

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to an IRAK4 protein and an E3 ligase, forming a transient IRAK4-PROTAC-E3 ligase ternary complex.[7] This induced proximity is the crucial initiating step.

-

Ubiquitination : Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the IRAK4 protein. This results in a polyubiquitin (B1169507) chain being attached to IRAK4.

-

Proteasomal Degradation : The polyubiquitinated IRAK4 is now recognized as a substrate for the 26S proteasome. The proteasome unfolds and degrades the IRAK4 protein into small peptides.

-

Recycling : After inducing degradation, the PROTAC molecule is released and can bind to another IRAK4 protein and E3 ligase, enabling it to act catalytically to degrade multiple target protein molecules.[7]

Quantitative Data for Key IRAK4 PROTACs

The development of IRAK4 PROTACs has been rapid, with several compounds demonstrating potent degradation in various cell lines and in vivo models. Key metrics for evaluating PROTACs include the DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).

| Compound/Degrader | IRAK4 Binder | E3 Ligase Ligand | Cell Line(s) | DC₅₀ | Dₘₐₓ | Key Findings & Reference(s) |

| Compound 9 | Based on Inhibitor 1 | Pomalidomide (CRBN) | OCI-LY10, TMD8 | ~10-100 nM | >90% | Potently degrades IRAK4 and inhibits NF-κB signaling in DLBCL cell lines.[5][17] |

| Compound 9 (Nunes et al.) | PF-06650833 analog | VHL Ligand | PBMCs | 151 nM | ~80% | Achieved potent intracellular degradation of IRAK4 in human immune cells.[4][11][18] |

| KT-474 (Kymera) | Undisclosed | Undisclosed (CRBN-based) | PBMCs, THP-1 | 0.88 - 8.9 nM | >95% - 101% | Potent, selective oral degrader. Has entered Phase 2 clinical trials. Shows robust IRAK4 degradation in healthy volunteers.[1][13][19][20] |

| KT-413 (Kymera) | Undisclosed | Undisclosed (CRBN-based) | PBMCs | <0.01 nM (for analogs) | >50% | Developed for MYD88-mutant DLBCL.[][18] |

| FIP22 | Undisclosed | Undisclosed (CRBN) | THP-1 | 3.2 nM | >90% | Rigid linker design led to improved metabolic stability and efficacy in an atopic dermatitis mouse model.[10][16] |

Experimental Protocols and Workflow

Verifying the mechanism of action and efficacy of an IRAK4 PROTAC involves a series of specific assays, from initial biochemical confirmation to in vivo studies.

Protocol: IRAK4 Degradation by Western Blot

This protocol determines the concentration- and time-dependent degradation of IRAK4 in cultured cells.

-

1. Cell Culture and Treatment:

-

Seed cells (e.g., TMD8, OCI-LY10, or PBMCs) in 6-well plates at a density of 1-2 x 10⁶ cells/mL.

-

Allow cells to adhere or stabilize for 24 hours.

-

Treat cells with a serial dilution of the IRAK4 PROTAC (e.g., 0.1 nM to 10 µM) or with a fixed concentration for various time points (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.

-

-

2. Cell Lysis:

-

Harvest cells by centrifugation. Wash once with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

4. SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

5. Data Analysis:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the IRAK4 signal to the corresponding loading control signal.

-

Calculate the percentage of remaining IRAK4 relative to the DMSO control. Plot the data to determine DC₅₀ and Dₘₐₓ values.[21]

-

Protocol: In Vivo Pharmacokinetic (PK) Study

This protocol assesses the absorption, distribution, metabolism, and excretion (ADME) profile of an IRAK4 PROTAC in an animal model (e.g., mice).[21]

-

1. Animal Dosing:

-

Use a cohort of appropriate research animals (e.g., C57BL/6 mice).

-

Administer the IRAK4 PROTAC via the intended clinical route (e.g., oral gavage) at a specific dose (e.g., 10 mg/kg). Include a vehicle control group.

-

-

2. Sample Collection:

-

Collect blood samples via tail vein or retro-orbital bleed at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

-

-

3. Plasma Preparation and Storage:

-

Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to new tubes and store at -80°C until analysis.

-

-

4. Bioanalysis by LC-MS/MS:

-

Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for quantifying the PROTAC in plasma.

-

Prepare calibration standards and quality control samples by spiking known concentrations of the PROTAC into blank plasma.

-

Extract the PROTAC from plasma samples, standards, and QCs, typically using protein precipitation with acetonitrile (B52724) or solid-phase extraction.

-

Analyze the extracted samples using the validated LC-MS/MS method.

-

-

5. Data Analysis:

-

Calculate the plasma concentration of the PROTAC at each time point.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key PK parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the concentration-time curve), and half-life (t₁/₂).[1][21]

-

Clinical Development of IRAK4 PROTACs

The promise of IRAK4 degradation has been validated by the entry of molecules into clinical trials, representing a significant milestone for the field of targeted protein degradation beyond oncology.

-

KT-474 (Vepdegestrant) is a first-in-class, oral IRAK4 PROTAC that has advanced to Phase 2 clinical trials for treating immune-inflammatory conditions like hidradenitis suppurativa and atopic dermatitis.[1][19]

-

Clinical Findings : Phase 1 studies in healthy volunteers demonstrated that KT-474 was well-tolerated and showed robust, dose-dependent degradation of IRAK4 in peripheral blood mononuclear cells (PBMCs), with reductions exceeding 95% at higher doses.[13][20] This degradation led to a significant reduction in the production of multiple pro-inflammatory cytokines upon ex vivo stimulation, confirming the potent downstream pharmacological effect of IRAK4 removal.[13][20]

Conclusion

The discovery and development of IRAK4 PROTACs represent a paradigm shift in targeting a key node of the innate immune system. By inducing the complete degradation of the IRAK4 protein, this modality successfully overcomes the limitations of traditional kinase inhibitors by eliminating both the catalytic and essential scaffolding functions of the protein.[][5][7] Compounds like KT-474 have demonstrated profound target degradation and downstream pathway inhibition in clinical settings, validating the therapeutic hypothesis.[13][20] As research continues, the focus will be on optimizing drug-like properties, exploring new E3 ligase recruiters, and expanding the application of IRAK4 degraders to a broader range of inflammatory diseases and cancers.[11][22]

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 14. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Scaffolding Function of IRAK4: A Linchpin in Inflammatory Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of IRAK4 in Innate Immunity

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a master regulatory role in the innate immune system. It is a critical mediator of signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key sentinels in recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals. Upon activation, these receptors initiate a signaling cascade that culminates in the production of pro-inflammatory cytokines, chemokines, and other mediators essential for host defense.

A unique and critical aspect of IRAK4 is its dual functionality: it possesses both catalytic kinase activity and a non-enzymatic scaffolding function. While the kinase activity is responsible for the phosphorylation and activation of downstream substrates, the scaffolding function is paramount for the assembly of a multi-protein signaling complex known as the Myddosome.[1][2] This complex serves as a crucial platform for the recruitment and activation of downstream signaling molecules, thereby amplifying the inflammatory signal.

Recent research has underscored the distinct and sometimes independent roles of these two functions, with the scaffolding function emerging as a critical, and in some contexts, the dominant driver of inflammatory responses.[2][3] This has significant implications for therapeutic strategies, suggesting that targeting the scaffolding function of IRAK4 could be a novel and effective approach for the treatment of a wide range of inflammatory and autoimmune diseases.[4] This technical guide provides a comprehensive overview of the scaffolding function of IRAK4 in inflammation, detailing the underlying molecular mechanisms, experimental methodologies to study this function, and a summary of key quantitative data.

The IRAK4 Scaffolding Function in Myddosome Assembly

The primary scaffolding role of IRAK4 is to facilitate the formation of the Myddosome complex upon TLR or IL-1R activation. This process is initiated by the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the activated receptor. MyD88, through its death domain (DD), then recruits IRAK4, also via a DD-DD interaction.[5][6] This initial MyD88-IRAK4 interaction forms the core of the Myddosome.

The IRAK4 scaffold then serves as a platform to recruit other IRAK family members, primarily IRAK1 and IRAK2, to the complex.[7][8] Structural studies have revealed a hierarchical and stoichiometric assembly of the Myddosome, with a helical structure composed of 6-8 MyD88 molecules, 4 IRAK4 molecules, and 4 IRAK2 (or IRAK1) molecules.[7][9] This precise arrangement, orchestrated by the scaffolding function of IRAK4, brings the kinase domains of the IRAK proteins into close proximity, facilitating their activation through trans-autophosphorylation.[3]

Signaling Pathway Downstream of Myddosome Assembly

Once assembled, the Myddosome acts as a signaling hub, initiating a cascade of events that lead to the activation of key transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors then drive the expression of a plethora of pro-inflammatory genes.

Differentiating Scaffolding from Kinase Function

Distinguishing the scaffolding function of IRAK4 from its kinase activity is crucial for understanding its precise role in inflammation and for the development of targeted therapies. Several experimental approaches can be employed to dissect these two functions:

-

Kinase-Dead Mutants: The generation of IRAK4 mutants with abrogated kinase activity, while preserving the protein structure required for scaffolding, is a powerful tool. A common approach is to introduce point mutations in the ATP-binding pocket, such as K213A.[10] Studies using cells or mice expressing kinase-dead IRAK4 have revealed that the scaffolding function alone is sufficient to mediate certain downstream signaling events and inflammatory responses, particularly in human cells.[2]

-

Selective Inhibitors: The use of small molecule inhibitors that specifically target either the kinase activity or the scaffolding function allows for a pharmacological dissection of their roles. While numerous IRAK4 kinase inhibitors have been developed, the discovery of first-in-class scaffolding inhibitors that directly block the protein-protein interactions within the Myddosome is a recent and significant advancement.[4]

-

Protein Degraders: Targeted protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs), can be utilized to eliminate the entire IRAK4 protein, thereby ablating both its kinase and scaffolding functions. Comparing the effects of IRAK4 degradation with those of kinase-specific inhibition can provide insights into the contribution of the scaffolding function.

The relative importance of IRAK4's kinase versus scaffolding function appears to be species- and cell-type dependent. In murine models, kinase activity is often essential for pro-inflammatory cytokine production.[10] Conversely, in human cells, the scaffolding function plays a more dominant role in mediating responses to certain TLR ligands.[2]

The Role of IRAK4 Scaffolding in Inflammatory Responses

The scaffolding function of IRAK4 is not only essential for the initiation of the inflammatory signal but also plays a role in regulating the magnitude and duration of the response. The stable assembly of the Myddosome is a critical checkpoint for downstream signaling.

Quantitative Data on IRAK4 Interactions and Inhibition

The following tables summarize key quantitative data related to IRAK4's scaffolding function and the effects of its inhibition.

Table 1: Protein-Protein Interaction Affinities in the Myddosome Complex

| Interacting Proteins | Method | Binding Affinity (Kd) | Reference |

| IRAK4 (DD) - MyD88 (DD) | LUMIER Assay | Enhanced 5-fold in kinase-dead IRAK4 | [11] |

| IRAK4 (KD) - IRAK1 (KD) | Not specified | Phosphorylation-dependent heterodimerization | [8] |

| IRAK4 (KD) Dimerization | In solution | 2.5 µM | [12] |

DD: Death Domain, KD: Kinase Domain

Table 2: Effect of IRAK4 Inhibitors on Cytokine Production

| Compound | Type | Cell Type | Stimulus | Cytokine | IC50 (nM) | Reference |

| BAY-1834845 | Kinase Inhibitor | Human PBMC | LPS | TNF-α | 3.55 | [13] |

| PF-06650833 | Kinase Inhibitor | Human PBMC | LPS | TNF-α | 0.52 | [13] |

| Compound 42 | Kinase Inhibitor | Mouse | LPS | TNF-α, IL-6 | 8.9 | [1] |

| Scaffolding Inhibitor | Scaffolding Inhibitor | Mouse | LPS | TNF-α | Dose-dependent reduction | [4] |

| Scaffolding Inhibitor | Scaffolding Inhibitor | Mouse | Urate Crystals | Chemokines | Significant reduction | [4] |

PBMC: Peripheral Blood Mononuclear Cells, LPS: Lipopolysaccharide

Experimental Protocols to Study IRAK4 Scaffolding Function

A variety of experimental techniques can be employed to investigate the scaffolding function of IRAK4. Detailed protocols for three key methods are provided below.

Co-Immunoprecipitation (Co-IP) to Detect Myddosome Interactions

This protocol describes the immunoprecipitation of a "bait" protein (e.g., IRAK4) to co-purify its interacting "prey" proteins (e.g., MyD88, IRAK1) from a cell lysate.

Materials:

-

Cell line expressing endogenous or tagged IRAK4, MyD88, and IRAK1.

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Wash Buffer (Lysis buffer with a lower detergent concentration, e.g., 0.1% Triton X-100).

-

Elution Buffer (e.g., 2x Laemmli sample buffer).

-

Primary antibody against the bait protein (IP-grade).

-

Isotype control IgG antibody.

-

Protein A/G magnetic beads.

-

Western blot reagents.

Procedure:

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Stimulate cells with a TLR or IL-1R ligand (e.g., LPS at 100 ng/mL for 30 minutes) to induce Myddosome formation.

-

Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein or an isotype control IgG overnight at 4°C on a rotator.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution and Analysis:

-

Elute the protein complexes by resuspending the beads in Elution Buffer and boiling at 95°C for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against the expected interacting proteins.

-

In Vitro Kinase Assay to Differentiate from Scaffolding

This assay measures the ability of IRAK4 to phosphorylate a substrate, thereby directly assessing its kinase activity. It is essential for confirming that a kinase-dead mutant is indeed inactive or that a kinase inhibitor is effective.

Materials:

-

Recombinant active IRAK4 protein.

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).

-

ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive assays).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar non-radioactive detection system.

-

Test compounds (kinase inhibitors).

Procedure (using ADP-Glo™ Assay):

-

Reaction Setup:

-

Prepare a master mix containing Kinase Buffer, substrate, and ATP.

-

In a 384-well plate, add the test inhibitor or vehicle control.

-

Add the recombinant IRAK4 enzyme to initiate the reaction.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate IC50 values for inhibitors by plotting the percentage of inhibition against the inhibitor concentration.

-

Bioluminescence Resonance Energy Transfer (BRET) for In-Cell Interaction

BRET is a powerful technique to study protein-protein interactions in living cells. It relies on the non-radiative energy transfer between a donor (e.g., Renilla luciferase, Rluc) and an acceptor (e.g., Yellow Fluorescent Protein, YFP) fused to the proteins of interest.

Materials:

-

Mammalian expression vectors for IRAK4-Rluc and MyD88-YFP fusion proteins.

-

Mammalian cell line (e.g., HEK293T).

-

Cell culture and transfection reagents.

-

BRET substrate (e.g., coelenterazine (B1669285) h).

-

Microplate reader capable of measuring luminescence at two distinct wavelengths.

Procedure:

-

Cell Transfection:

-

Co-transfect the mammalian cells with the IRAK4-Rluc and MyD88-YFP expression vectors. Include controls with each fusion protein alone and with unfused Rluc and YFP.

-

Culture the cells for 24-48 hours to allow for protein expression.

-

-

BRET Measurement:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

-

Aliquot the cell suspension into a white, 96-well microplate.

-

Add the BRET substrate to each well.

-

Immediately measure the luminescence at two wavelengths: one for the Rluc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.

-

An increase in the BRET ratio in cells co-expressing both fusion proteins compared to controls indicates a specific interaction.

-

Conclusion: The IRAK4 Scaffold as a Prime Therapeutic Target

The scaffolding function of IRAK4 is an indispensable element of TLR and IL-1R signaling, orchestrating the assembly of the Myddosome and thereby initiating a robust inflammatory response. The growing body of evidence highlighting the distinct and critical role of this non-enzymatic function has opened up new avenues for therapeutic intervention.

The development of specific IRAK4 scaffolding inhibitors represents a promising strategy to selectively modulate inflammatory signaling.[4] Unlike kinase inhibitors, which may have limited efficacy in certain contexts, scaffolding inhibitors have the potential to disrupt the very foundation of the inflammatory signaling complex. As our understanding of the intricate molecular details of Myddosome assembly and regulation continues to grow, so too will our ability to design and develop novel therapeutics that target the scaffolding function of IRAK4 for the treatment of a wide array of inflammatory and autoimmune diseases.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]

- 5. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 8. Crystal structure of human IRAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The N-terminal loop of IRAK-4 death domain regulates ordered assembly of the Myddosome signalling scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Therapeutic Potential of IRAK4 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a range of pathologies, including autoimmune diseases, inflammatory disorders, and certain cancers.[1][2] As a serine/threonine kinase, IRAK4 plays a pivotal role in the innate immune system, acting as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] Beyond its catalytic activity, IRAK4 also possesses a crucial scaffolding function, which is essential for the assembly of the Myddosome signaling complex.[5][6] Traditional small-molecule inhibitors that target the kinase function of IRAK4 have shown limited clinical success, potentially due to their inability to disrupt this scaffolding role.[7][8] This has led to the development of a novel therapeutic modality: targeted protein degradation. By co-opting the cell's natural protein disposal machinery, IRAK4 degraders, such as Proteolysis Targeting Chimeras (PROTACs), can induce the complete removal of the IRAK4 protein, thereby abrogating both its kinase and scaffolding functions.[2][9] This comprehensive approach holds the promise of a more profound and durable therapeutic effect compared to conventional inhibition.[6] This technical guide provides an in-depth overview of the therapeutic potential of IRAK4 degradation, including the underlying biological pathways, quantitative data on key degraders, and detailed experimental protocols for their evaluation.

The IRAK4 Signaling Pathway and its Role in Disease

IRAK4 is a key mediator of the innate immune response.[1] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4.[2][4] This initiates the formation of the "Myddosome," a multiprotein signaling complex.[10] Within the Myddosome, IRAK4 phosphorylates and activates IRAK1 and IRAK2, triggering a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[2][11] This leads to the production of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[7]

Dysregulation of the IRAK4 signaling pathway is a hallmark of numerous diseases. Its overactivation is linked to a variety of autoimmune conditions such as rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.[1][2] Furthermore, aberrant IRAK4 signaling has been implicated in the pathogenesis of certain cancers, particularly those with mutations in MyD88, like activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[12]

Mechanism of Action of IRAK4 Degraders (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[9] An IRAK4 PROTAC consists of three components: a ligand that binds to IRAK4, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[2] The PROTAC brings IRAK4 into close proximity with the E3 ligase, forming a ternary complex.[9] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to IRAK4. The polyubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome, leading to its complete elimination from the cell.[2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple IRAK4 proteins.

Quantitative Data on IRAK4 Degraders

The efficacy of IRAK4 degraders is primarily quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize publicly available data for prominent IRAK4 degraders.

Table 1: In Vitro Degradation Potency of IRAK4 Degraders

| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference(s) |

| KT-474 (SAR444656) | Human PBMCs | 2.1 | >90 | Cereblon | [13] |

| KT-474 (SAR444656) | THP-1 | 8.9 | 66.2 | Cereblon | [14] |

| KT-474 (SAR444656) | OCI-LY10 | 2 | >95 | Cereblon | [6] |

| KT-474 (SAR444656) | RAW 264.7 | 4.0 | Not Reported | Cereblon | [6] |

| Compound 9 | OCI-LY10 | ~10-100 | >90 | Cereblon | [14] |

| Compound 9 | TMD8 | ~10-100 | >90 | Cereblon | [14] |

| Compound 3 | PBMCs | 3000 | ~50 | VHL | [14] |

| Degrader-5 | HEK-293T | 405 | Not Reported | Not Specified | [6] |

| Degrader-9 | PBMCs | 151 | Not Reported | Not Specified | [6] |

Table 2: In Vitro Functional Activity of IRAK4 Degraders

| Degrader | Assay | Effect | Reference(s) |

| KT-474 | LPS/R848-driven IL-6 production in PBMCs | Potent Inhibition | [14] |

| KT-474 | TLR agonist-elicited pro-inflammatory cytokines | Reduction up to 97% | [14] |

| Compound 9 | Antiproliferative activity in OCI-LY10 and TMD8 cells | More potent than parent IRAK4 inhibitor | [14] |

| Compound 9 | NF-κB signaling pathway | Efficiently blocked | [14] |

Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Properties of KT-474

| Species | Dose | Cmax (ng/mL) | T½ (h) | Bioavailability (%) | IRAK4 Degradation | Reference(s) |

| Rat | Not Specified | Not Reported | Not Reported | 12.1 - 15 | Significant | [13] |

| Dog | Not Specified | Not Reported | Not Reported | 34.8 | Not Reported | [13] |

| Monkey | Not Specified | Not Reported | Not Reported | 13.1 | Not Reported | [13] |

| Human (Healthy Volunteers) | 25-1600 mg (SAD) | 3.49 - 27.3 | 25 - 40 | Not Applicable | ≥93% in blood | [13][15] |

| Human (Healthy Volunteers) | 50-200 mg (MAD) | Not Reported | Not Reported | Not Applicable | ≥95% in blood | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IRAK4 degrader efficacy. Below are protocols for key experiments.

Western Blot for IRAK4 Degradation

This protocol describes the standard method for quantifying the reduction in IRAK4 protein levels following treatment with a degrader.[10]

Materials:

-

Cell lines (e.g., THP-1, OCI-LY10, human PBMCs)

-

Cell culture medium and supplements

-

IRAK4 degrader and vehicle control (e.g., DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IRAK4 and a loading control (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize. Treat cells with a range of concentrations of the IRAK4 degrader or vehicle control for a specified time (e.g., 24 hours).[16]

-

Cell Lysis and Protein Quantification: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[16]

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[16]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-IRAK4 antibody and the loading control antibody overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values by fitting the data to a dose-response curve.[17]

In Vitro Ubiquitination Assay

This assay confirms that the IRAK4 degrader induces the ubiquitination of IRAK4.[4]

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase (e.g., Cereblon/DDB1)

-

Recombinant IRAK4 protein

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

IRAK4 degrader

-

SDS-PAGE and Western blot reagents as described above

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and recombinant IRAK4 in the ubiquitination reaction buffer.

-

Degrader Addition: Add the IRAK4 degrader or vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination to occur.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an anti-IRAK4 antibody. A high molecular weight smear or ladder of bands above the unmodified IRAK4 band indicates polyubiquitination.

Cytokine Release Assay (ELISA)

This functional assay measures the downstream consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production.[18]

Materials:

-

Immune cells (e.g., human PBMCs)

-

Cell culture medium

-

IRAK4 degrader

-

TLR agonist (e.g., LPS or R848)

-

ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed immune cells in a 96-well plate and pre-treat with various concentrations of the IRAK4 degrader for a specified time (e.g., 2-4 hours).[5]

-

Stimulation: Stimulate the cells with a TLR agonist to induce cytokine production and incubate for an additional period (e.g., 18-24 hours).[5]

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatant.[19]

-

Data Analysis: Calculate the percentage of cytokine inhibition for each degrader concentration relative to the stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[17]

Conclusion

The targeted degradation of IRAK4 represents a promising therapeutic strategy for a multitude of inflammatory and autoimmune diseases, as well as certain cancers. By eliminating the entire IRAK4 protein, this approach overcomes the limitations of traditional kinase inhibitors by abrogating both the catalytic and scaffolding functions of the protein. The potent in vitro and in vivo activity of IRAK4 degraders like KT-474, which has progressed into clinical trials, underscores the significant potential of this modality.[11][20] The continued development and evaluation of IRAK4 degraders, guided by the robust experimental methodologies outlined in this guide, will be crucial in realizing their full therapeutic promise.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. docs.abcam.com [docs.abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]

- 12. Kymera Therapeutics Presents Clinical Data from the Phase 1 Trial of IRAK4 Degrader, KT-474 (SAR444656), at the European Academy of Dermatology and Venereology Symposium | Kymera Therapeutics, Inc. [investors.kymeratx.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Phase 1 Data: Kymera Therapeutics’ IRAK4 Degrader Shows Promise in AD, HS - - PracticalDermatology [practicaldermatology.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 19. raybiotech.com [raybiotech.com]

- 20. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

PROTAC IRAK4 Target Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of target engagement studies for Proteolysis Targeting Chimeras (PROTACs) directed against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase and scaffolding protein in innate immune signaling pathways, making it a compelling target for therapeutic intervention in a variety of inflammatory diseases and cancers.[1][2] PROTACs offer a novel therapeutic modality by inducing the degradation of IRAK4, thereby eliminating both its kinase and scaffolding functions.[3][4] This guide details the mechanism of action, experimental protocols for assessing target engagement, and quantitative data for key IRAK4 PROTACs.

The IRAK4 Signaling Pathway

IRAK4 is a central component of the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][5] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4, leading to the formation of the "Myddosome" complex.[5][6] This complex serves as a platform for the phosphorylation of IRAK1 by IRAK4, initiating a downstream cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[6][7][8]

Mechanism of Action of IRAK4 PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (IRAK4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[9][10] By bringing IRAK4 into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome.[9][11] This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple IRAK4 proteins.[11]

Quantitative Data for IRAK4 PROTACs

The efficacy of IRAK4 PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximal degradation (Dmax). The binding affinity of the PROTAC's warhead to IRAK4 is measured by the half-maximal inhibitory concentration (IC50).

| Compound | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |

| Compound 9 | VHL | 151 nM | >90% | PBMCs | [3] |

| Compound 8 | VHL | 259 nM | Not Reported | PBMCs | [3] |

| FIP22 | CRBN | 3.2 nM | >90% | Not Specified | [12] |

| KT-474 | Not Specified | 4.0 nM | >90% | RAW 264.7 | [13][14] |

Table 1: Degradation Potency of Selected IRAK4 PROTACs

| Compound/Inhibitor | IC50 | Assay Type | Reference |

| PF-06650833 | 0.2 nM | Cell-based | [15] |

| PF-06650833 | 2.4 nM | PBMC assay | [15] |

| BAY 1834845 | 3.55 nM | Kinase assay | [15] |

| IRAK4-IN-4 | 2.8 nM | Kinase assay | [15] |

| IRAK-1-4 Inhibitor I | 0.3 µM | Kinase assay | [15] |

Table 2: Binding Affinity of IRAK4 Ligands/Inhibitors

Experimental Protocols

Western Blot for IRAK4 Degradation

Western blotting is a standard technique to quantify the reduction in IRAK4 protein levels following PROTAC treatment.[4][16]

Protocol Outline:

-

Cell Culture and Treatment:

-

Seed cells (e.g., PBMCs, THP-1, OCI-LY10) at an appropriate density.[4][17]

-

Treat cells with a dose-response curve of the IRAK4 PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[17]

-

To confirm proteasome-dependent degradation, a condition with a proteasome inhibitor (e.g., MG-132 or epoxomicin) co-treatment can be included.[3]

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.[17]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

-

Block the membrane with 5% non-fat milk or BSA in TBST.[4]

-

Incubate the membrane with a primary antibody specific for IRAK4. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[4]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[4]

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

-

Quantify band intensities using densitometry software.[4]

-

Normalize the IRAK4 band intensity to the loading control.[4]

-

Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[17]

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a PROTAC to IRAK4.[18][19]

Principle:

This assay utilizes a NanoLuc® luciferase-tagged IRAK4 and a fluorescently labeled tracer that binds to the same active site. When a PROTAC competes with the tracer for binding to IRAK4, the BRET signal decreases in a dose-dependent manner.[18][19]

Protocol Outline:

-

Cell Preparation:

-

Compound Treatment:

-

Treat the cells with serial dilutions of the IRAK4 PROTAC and a fluorescent tracer specific for the IRAK4 active site.[19]

-

-

Signal Detection:

-

Add a NanoBRET™ substrate and measure the BRET signal using a luminometer capable of detecting both donor (NanoLuc®) and acceptor (tracer) emissions.[19]

-

-

Data Analysis:

Experimental and logical Workflows

A typical workflow for the evaluation of a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and efficacy.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. scispace.com [scispace.com]

- 17. benchchem.com [benchchem.com]

- 18. selvita.com [selvita.com]

- 19. benchchem.com [benchchem.com]

- 20. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: Binding Affinity of PROTAC IRAK4 Ligand-3 to IRAK4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PROTAC IRAK4 ligand-3 to its target protein, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As "this compound" is a component of the clinical-stage PROTAC degrader KT-474, this document will focus on the characterization of KT-474 to provide the most relevant and actionable data.

Introduction to IRAK4 and PROTAC-mediated Degradation

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It acts as a critical upstream kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is essential for the formation of the Myddosome complex, which subsequently activates downstream pathways leading to the production of pro-inflammatory cytokines. Given its central role in inflammation, IRAK4 has emerged as a key therapeutic target for a range of autoimmune and inflammatory diseases.

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality. They function by inducing the degradation of a target protein through the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the protein of interest (in this case, IRAK4), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Quantitative Binding Affinity Data

The binding affinity of a PROTAC for its target protein is a critical parameter that influences its degradation efficiency and overall potency. The following table summarizes the available quantitative data for the IRAK4-targeting PROTAC KT-474, which incorporates "this compound".

| Parameter | Value | Assay/Cell Type | Source |

| Kd (binder-4) | 0.03 nM | Biochemical Assay | [1] |

| DC50 | 8.9 nM | THP-1 cells | [2] |

| IC80 (Plasma Conc.) | 4.1–5.3 ng/mL | Healthy Volunteers | [3][4] |

| IRAK4 Degradation | Up to 98% | Healthy Volunteers (50-200 mg QD doses) | [4][5] |

Note: "binder-4" is understood to be a key component of or closely related to KT-474. DC50 represents the concentration at which 50% of the target protein is degraded. IC80 is the plasma concentration required to achieve 80% IRAK4 reduction.

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of PROTAC binding affinity and degradation efficacy.

Surface Plasmon Resonance (SPR) for Binary Binding Affinity

This protocol outlines the determination of the binding kinetics and affinity of an IRAK4-targeting PROTAC to purified IRAK4 protein.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the PROTAC-IRAK4 interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant human IRAK4 protein

-

IRAK4-targeting PROTAC (e.g., KT-474)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface with a 1:1 mixture of EDC and NHS.

-

Inject the purified IRAK4 protein (at a suitable concentration in a low ionic strength buffer) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a serial dilution of the IRAK4 PROTAC in running buffer.

-

Inject the PROTAC solutions over the immobilized IRAK4 surface, starting with the lowest concentration. Include a buffer-only injection as a reference.

-

Monitor the association and dissociation phases for each concentration.

-

After each cycle, regenerate the sensor surface with the regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

Reference subtract the sensorgrams.

-

Globally fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

-

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

This protocol describes the characterization of the thermodynamics of the ternary complex formation between IRAK4, the PROTAC, and an E3 ligase component (e.g., Cereblon).

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the ternary complex.

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant human IRAK4 protein

-

Purified recombinant E3 ligase component (e.g., Cereblon)

-

IRAK4-targeting PROTAC (e.g., KT-474)

-

Dialysis buffer (e.g., PBS or HEPES)

Procedure:

-

Sample Preparation:

-

Dialyze all proteins and the PROTAC extensively against the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of all components.

-

-

ITC Experiment:

-

Load the ITC sample cell with the IRAK4 protein.

-

Load the injection syringe with the PROTAC.

-

Perform a series of injections of the PROTAC into the IRAK4 solution, measuring the heat change after each injection.

-

In a separate experiment to assess ternary complex formation, load the sample cell with a pre-formed binary complex of IRAK4 and the PROTAC, and titrate in the E3 ligase component.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Fit the binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, n, and ΔH. The change in entropy (ΔS) can then be calculated.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of an IRAK4-targeting PROTAC.

This in-depth technical guide provides a foundational understanding of the binding affinity and characterization of the IRAK4-targeting PROTAC ligand-3, primarily through the lens of its advanced clinical counterpart, KT-474. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in the field of targeted protein degradation.

References

- 1. kymeratx.com [kymeratx.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of KT-474, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Art of Proximity: A Technical Guide to IRAK4-Targeting PROTAC E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a critical node in innate immune and inflammatory signaling pathways. Its dual function as both a kinase and a scaffolding protein makes it a high-value target for therapeutic intervention in a host of autoimmune diseases, inflammatory disorders, and certain cancers.[1] Traditional kinase inhibitors, while effective at blocking catalytic activity, often fail to address the scaffolding function of IRAK4, leading to incomplete pathway inhibition. Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality to overcome this limitation by inducing the complete degradation of the IRAK4 protein.

This technical guide provides an in-depth exploration of the E3 ligase recruitment mechanism employed by IRAK4-targeting PROTACs, with a specific focus on "PROTAC IRAK4 ligand-3," a key component of the clinical candidate KT-474, and a comparative analysis with other IRAK4 degraders. We will delve into the quantitative aspects of their activity, provide detailed experimental protocols for their characterization, and visualize the intricate signaling and experimental workflows.

IRAK4 Signaling Pathway and the Rationale for Degradation

IRAK4 is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 to form a higher-order signaling complex known as the Myddosome.[3] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream cascade that leads to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[3]

The scaffolding function of IRAK4 is crucial for the stable assembly of the Myddosome and efficient downstream signaling.[4] By inducing the degradation of the entire IRAK4 protein, PROTACs eliminate both its kinase and scaffolding functions, offering a more comprehensive and potentially more durable therapeutic effect compared to small molecule inhibitors.[4]

E3 Ligase Recruitment by IRAK4 PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (IRAK4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (IRAK4-PROTAC-E3 ligase) brings the E3 ligase in close proximity to IRAK4, leading to its polyubiquitination and subsequent degradation by the proteasome.

Two of the most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).

"this compound" and Cereblon (CRBN) Recruitment

"this compound" is a component of the clinical-stage IRAK4 degrader, KT-474.[1][5][6] KT-474 utilizes a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of IRAK4.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]